molecular formula C17H20N2OS B1335295 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588678-91-5

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1335295
CAS No.: 588678-91-5
M. Wt: 300.4 g/mol
InChI Key: NOEZCXXBPYBIQW-UHFFFAOYSA-N
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Description

Molecular Composition and Properties

The molecular composition of this compound is defined by the molecular formula C17H20N2OS, which indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This specific atomic composition results in a molecular weight of 300.42 grams per mole, making it a moderately sized organic molecule suitable for various research applications. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(N)SC2=C1CCC(C)C2)NCC3=CC=CC=C3, which provides a standardized way to describe the connectivity of atoms within the molecule.

Property Value Reference
Molecular Formula C17H20N2OS
Molecular Weight 300.42 g/mol
Chemical Abstracts Service Number 588678-91-5
Simplified Molecular Input Line Entry System O=C(C1=C(N)SC2=C1CCC(C)C2)NCC3=CC=CC=C3
Chemical Classification Heterocyclic benzothiophene derivative

The chemical structure exhibits several notable features that influence its physicochemical properties and potential biological activities. The thiophene ring system provides electron-rich aromatic character due to the sulfur heteroatom, while the amino group at position 2 contributes basic properties to the molecule. The carboxamide functionality introduces hydrogen bonding capabilities and polar character, while the benzyl substituent adds hydrophobic character and increases the molecular size significantly. The methyl group at position 6 provides additional steric bulk and influences the overall three-dimensional shape of the molecule.

The compound's molecular architecture represents a balance between hydrophilic and hydrophobic regions, with the benzothiophene core and benzyl group contributing to lipophilic character, while the amino and carboxamide groups provide polar functionality. This structural arrangement potentially influences the molecule's solubility characteristics, membrane permeability, and binding interactions with biological targets. The partially saturated nature of the benzene ring within the benzothiophene system also affects the overall planarity and conformational flexibility of the molecule.

Research investigations have identified this compound as a member of the broader family of benzothiophene carboxamides, which are known for their diverse biological activities and synthetic utility. The specific substitution pattern of this compound makes it distinct from other related compounds such as 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which features a cyclohexyl group instead of the benzyl substituent. This structural variation significantly impacts the compound's properties and potential applications.

Properties

IUPAC Name

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEZCXXBPYBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Intermediate)

  • Starting from 4-methylcyclohexanone and 2-cyanoacetamide , the tetrahydrobenzothiophene core is constructed via a cyclization reaction involving sulfur and morpholine in ethanol under reflux conditions. This yields the 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide intermediate with a reported yield of approximately 51%.
Step Reactants Conditions Yield (%) Notes
1 4-Methylcyclohexanone, 2-Cyanoacetamide, Sulfur, Morpholine Reflux in ethanol 51 Cyclization to benzothiophene core

Amide Bond Formation with Benzylamine

Step Reactants Coupling Agent Solvent Base Temperature Time Yield (%) Notes
2 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid + Benzylamine HATU, EDC, or CDI DMSO or DMF DIPEA RT to 60 °C 4 h to overnight ~50-60 Amide bond formation; purification by HPLC

Alternative Amide Formation Methods

  • Some protocols use methane-sulfonyl chloride (MsCl) and triethylamine (NEt3) as activating agents for the carboxylic acid prior to amide formation.

  • Other methods involve acyl chlorides or trifluoroacetic anhydride (TFAA) for activation, followed by reaction with benzylamine.

  • The choice of method depends on substrate sensitivity and desired yield.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product
1 Cyclization 4-Methylcyclohexanone + 2-Cyanoacetamide + Sulfur + Morpholine, reflux in ethanol 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide
2 Amide bond formation 3-Carboxylic acid derivative + Benzylamine + HATU/EDC/CDI + DIPEA, DMSO, RT to 60 °C 2-Amino-N-benzyl-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide

Research Findings and Optimization

  • The use of HATU as a coupling reagent in the presence of DIPEA in DMSO has been shown to provide efficient amide bond formation with good yields and minimal side reactions.

  • Reaction times vary from 4 hours to overnight, with longer times favoring higher conversion.

  • Purification by HPLC is essential to achieve high purity, especially for biological testing.

  • The stereochemistry of the tetrahydrobenzothiophene ring is preserved during synthesis, and enantiomeric purity can be confirmed by chiral chromatography and X-ray crystallography.

  • Industrial scale-up may involve continuous flow reactors and automated systems to optimize temperature, pressure, and reagent concentrations for improved yield and reproducibility.

Summary Table of Preparation Methods

Parameter Method 1 (Cyclization) Method 2 (Amide Formation) Notes
Starting materials 4-Methylcyclohexanone, 2-Cyanoacetamide 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid + Benzylamine Sequential synthesis
Key reagents Sulfur, Morpholine HATU, EDC, CDI, DIPEA Peptide coupling agents
Solvent Ethanol DMSO or DMF Polar aprotic solvents preferred
Temperature Reflux (~78 °C) Room temperature to 60 °C Mild conditions to preserve functionality
Reaction time Several hours 4 h to overnight Longer times improve yield
Yield ~51% ~50-60% Moderate yields typical
Purification Filtration, washing Filtration, solvent evaporation, HPLC HPLC critical for purity

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and amino groups, respectively, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Benzyl chloride with AlCl3 for electrophilic substitution; sodium azide (NaN3) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the

Biological Activity

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with benzylamine. The reaction conditions are optimized to yield high purity products, often monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, azomethine derivatives of related compounds have shown cytostatic effects against various cancer cell lines. Specifically, studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms that do not involve tubulin polymerization or cyclin-dependent kinase (CDK) inhibition .

Antimicrobial and Anti-inflammatory Effects

Benzothiophene derivatives are also known for their antimicrobial and anti-inflammatory activities. The compound exhibits potential against bacterial strains and has shown effectiveness in reducing inflammation in experimental models. The structure of the compound influences its interaction with biological targets such as enzymes and receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiophene derivatives. Modifications in the substituents on the benzyl group or variations in the tetrahydrobenzothiophene core can significantly impact the pharmacological properties. For example:

Substituent Effect on Activity
Electron-donating groupsIncreased anticancer activity
Electron-withdrawing groupsEnhanced anti-inflammatory effects
Alkyl chain lengthAffects solubility and cellular uptake

Case Studies

Several case studies highlight the potential of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits IC50 values ranging from 5.7 to 12.2 μM against various cancer cell lines like U-937 and SK-MEL-1.
  • Anti-inflammatory Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains showing promising results in inhibiting growth at low concentrations.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Benzothiophene Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity References
Target Compound –CH₃ (6), –NH₂ (2), –CONHBn (3) Amino, carboxamide, benzyl Under investigation
2-Amino-6-tert-butyl-N-(4-methylbenzyl) –C(CH₃)₃ (6), –NH₂ (2), –CONHBn (3) Amino, carboxamide, tert-butyl Antioxidant activity
2-{[(2,3-Dimethylphenoxy)acetyl]amino} –CH₃ (6), –NHCO(CH₂OAr) (3) Phenoxyacetyl, carboxamide Enzyme inhibition
N-Ethyl-2-(4-methoxybenzamido) –OCH₃ (aryl), –CONHEt (3) Methoxybenzamido, ethyl carboxamide Receptor binding (theoretical)
2-[(3,6-Dichloro-2-methoxybenzoyl)amino] –Cl (aryl), –OCH₃ (aryl) Halogenated benzoyl, carboxamide Antimicrobial (predicted)

Key Observations :

  • Position 6 : Methyl (–CH₃) vs. tert-butyl (–C(CH₃)₃) groups modulate steric bulk, affecting binding pocket accessibility .
  • Position 3: Benzyl carboxamide (–CONHBn) vs. phenoxyacetyl (–NHCO(CH₂OAr)) groups alter electronic properties and hydrogen-bonding capacity .
  • Aromatic Substituents: Methoxy (–OCH₃) or nitro (–NO₂) groups enhance polarity and redox activity, influencing antioxidant or enzyme-inhibition profiles .

Contradictions :

  • Antioxidant vs. Enzyme Inhibition : While tert-butyl derivatives (e.g., ) prioritize radical scavenging, nitro-substituted analogs (e.g., ) favor enzyme interaction due to electron-withdrawing effects.
  • Hydrophobic vs. Polar Interactions : Benzyl carboxamide derivatives (e.g., target compound) may exhibit improved membrane permeability compared to polar acetylated analogs .

Reactivity Trends :

  • Amino Group: Participates in nucleophilic acyl substitutions (e.g., acetylation ).
  • Carboxamide Group : Stable under basic conditions but hydrolyzes in strong acids .

Q & A

Q. What are the established synthetic protocols for 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be optimized?

The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with benzyl chloride derivatives in ethanol under reflux. Yields (~60%) are optimized by controlling stoichiometry, reaction temperature, and purification via recrystallization (e.g., methanol). Infrared (IR) spectroscopy confirms the formation of key functional groups (e.g., NH stretches at ~3400 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are employed for structural characterization and purity assessment?

  • IR spectroscopy : Identifies NH, C=O, and C-O stretches.
  • NMR (¹H/¹³C) : Assigns chemical shifts for aromatic protons (δ 7.2–7.6 ppm) and methyl groups (δ 2.1–2.9 ppm).
  • LC-MS/HRMS : Determines molecular weight and fragmentation patterns.
  • HPLC : Purity analysis using isocratic elution (acetonitrile:water, 70:30) with UV detection at 254 nm .

Q. What safety protocols are recommended during laboratory handling and synthesis?

Use personal protective equipment (PPE: gloves, goggles, lab coat), ensure proper ventilation, and avoid skin contact or inhalation. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological activity of this compound, particularly for enzyme inhibition?

AutoDock 4.0 or similar software is used to model interactions with target enzymes (e.g., tyrosinase PDB:2Y9X). Parameters include binding affinity (ΔG), hydrogen-bonding patterns, and hydrophobic interactions. Validation involves comparing docking scores with in vitro activity data .

Q. What methodologies resolve contradictory data in biological assays, such as inconsistent acetylcholinesterase (AChE) inhibition results?

  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance (p < 0.05).
  • Control experiments : Verify compound purity via HPLC and rule out solvent interference.
  • Dose-response curves : Determine IC₅₀ values to quantify potency variations across analogs .

Q. How are structure-activity relationships (SARs) analyzed to enhance AChE inhibitory activity?

  • Substituent screening : Compare analogs with electron-donating groups (e.g., hydroxyl, methoxy) versus sterically hindered groups (e.g., tert-butyl).
  • Pharmacophore mapping : Identify critical moieties (e.g., benzothiophene core) using docking and in vitro assays.
  • Activity cliffs : Use cheminformatics tools to detect small structural changes causing large efficacy shifts .

Q. What strategies optimize heterocyclization reactions for synthesizing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives?

  • Solvent system : Use glacial acetic acid with dimethyl sulfoxide (DMSO) to enhance cyclization efficiency.
  • Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate products via recrystallization (ethanol).
  • Yield improvement : Optimize molar ratios (1:1.2 for aldehyde:amine) and reflux duration (30–60 min) .

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